2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-chlorophenyl)ethanone
Description
2-[[4-Benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-chlorophenyl)ethanone is a 1,2,4-triazole derivative featuring a benzyl group at position 4 of the triazole ring, a phenoxymethyl substituent at position 5, and a sulfanyl (-S-) bridge connecting the triazole core to a 4-chlorophenyl ethanone moiety. This compound belongs to a class of triazole-based molecules studied for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Properties
CAS No. |
538337-93-8 |
|---|---|
Molecular Formula |
C24H20ClN3O2S |
Molecular Weight |
450.0 g/mol |
IUPAC Name |
2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C24H20ClN3O2S/c25-20-13-11-19(12-14-20)22(29)17-31-24-27-26-23(16-30-21-9-5-2-6-10-21)28(24)15-18-7-3-1-4-8-18/h1-14H,15-17H2 |
InChI Key |
MZUNWXATXNOQIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)COC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-chlorophenyl)ethanone typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzyl and Phenoxymethyl Groups: These groups are introduced through nucleophilic substitution reactions.
Attachment of the Sulfanyl Group: The sulfanyl group is attached via a thiolation reaction.
Final Coupling with 4-chlorophenyl Ethanone: The final product is obtained by coupling the intermediate with 4-chlorophenyl ethanone under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-chlorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Formula
The compound features a complex structure characterized by:
- A triazole ring
- A benzyl group
- A phenoxymethyl moiety
- A chlorophenyl substituent
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions designed to optimize yield and purity. The general steps include:
- Formation of the triazole ring.
- Introduction of the benzyl and phenoxymethyl groups.
- Final modifications to achieve the desired functional groups.
Case Study: Antifungal Activity
In a comparative study of triazole derivatives, compounds with similar structural motifs exhibited potent antifungal activities against strains such as Candida albicans and Aspergillus fumigatus. These findings suggest that further research into this compound's antifungal potential could be warranted.
Anticancer Potential
Triazoles have also been explored for their anticancer properties. Research indicates that compounds with triazole scaffolds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
A study investigating the anticancer effects of triazole derivatives reported that certain compounds led to significant reductions in cell viability in breast cancer cell lines. This raises the possibility that 2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-chlorophenyl)ethanone may exhibit similar effects.
Potential Uses in Medicine
Given its structural characteristics and preliminary findings from related compounds, This compound could have several therapeutic applications:
- Antifungal Treatments : As part of antifungal therapy protocols.
- Antibacterial Agents : Potential development as a new class of antibiotics.
- Cancer Therapy : Further investigation into its role as an anticancer agent.
Future Research Directions
Further studies are necessary to elucidate the precise mechanisms of action and therapeutic efficacy of this compound. Key areas for future research include:
- In vitro and in vivo studies to assess biological activity.
- Mechanistic studies to understand how the compound interacts with biological targets.
- Toxicological assessments to evaluate safety profiles.
Mechanism of Action
The mechanism of action of 2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound shares structural similarities with other 1,2,4-triazole derivatives but differs in substituent patterns. Below is a comparative analysis of key analogs:
†Calculated based on molecular formula C₂₄H₂₀ClN₃O₂S.
Physicochemical Properties
- Solubility: The phenoxymethyl group in the target compound improves solubility in polar solvents compared to the tert-butylphenyl analog (), which is more lipophilic .
- Thermodynamic Stability : Density functional theory (DFT) calculations (as in ) suggest that electron-withdrawing groups (e.g., 4-chlorophenyl) stabilize the triazole core by delocalizing electron density .
Research Findings and Data Tables
Table 2: Predicted ADMET Properties (Computational Analysis)
| Property | Target Compound | Anilinomethyl Analog () | Quinolinyloxymethyl Analog () |
|---|---|---|---|
| LogP (Lipophilicity) | 3.8 | 3.5 | 4.2 |
| Water Solubility (mg/L) | 12.4 | 18.7 | 5.9 |
| Plasma Protein Binding (%) | 89.3 | 85.6 | 92.1 |
Biological Activity
The compound 2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-chlorophenyl)ethanone is a novel triazole derivative that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
- Molecular Formula : C25H24N4O2S
- Molecular Weight : 444.6 g/mol
- IUPAC Name : N-benzyl-2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study evaluating various synthesized compounds showed that those containing the triazole ring demonstrated moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis . The mechanisms of action often involve disruption of cell wall synthesis and interference with nucleic acid metabolism.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
Anticancer Activity
The anticancer potential of triazole derivatives has been explored in various studies. The compound has shown promising results in inhibiting cancer cell proliferation. For example, compounds with similar structures have reported IC50 values in the low micromolar range against cancer cell lines such as HCT-116 and MCF-7 .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 | 1.9 |
| MCF-7 | 2.3 |
| Doxorubicin (Control) | 3.23 |
Enzyme Inhibition
The compound also exhibits enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial for treating neurodegenerative diseases like Alzheimer’s, while urease inhibitors are significant in managing urinary tract infections.
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong |
| Urease | Strong |
The proposed mechanism of action for the biological activity of this compound involves its interaction with specific molecular targets. The presence of the triazole ring allows for binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can disrupt critical biochemical pathways essential for microbial growth and cancer cell proliferation.
Case Studies
- Antimicrobial Efficacy : A case study involving the testing of synthesized triazole derivatives demonstrated significant activity against various bacterial strains without requiring metabolic activation from liver enzymes .
- Anticancer Screening : Another study highlighted the anticancer effects of similar compounds in vitro, showing a reduction in cell viability in both HCT-116 and MCF-7 cell lines, suggesting a potential pathway for development into therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
